molecular formula C14H23NO3 B2679717 Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate CAS No. 2260937-41-3

Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate

Cat. No.: B2679717
CAS No.: 2260937-41-3
M. Wt: 253.342
InChI Key: WSQYWJLCLBOURO-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate (CAS 2260937-41-3) is a high-purity chemical building block featuring the spiro[3.3]heptane scaffold, a structure of significant interest in modern medicinal chemistry for its ability to impart favorable three-dimensional geometry and physicochemical properties to molecules . This compound has a molecular formula of C 14 H 23 NO 3 and a molecular weight of 253.34 g/mol . The molecule's value lies in its two distinct and orthogonal functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and an aldehyde group . The Boc group is a cornerstone of synthetic chemistry, serving as a robust yet readily removable protecting group for amines, allowing for selective reaction at other sites of the molecule. The formyl (aldehyde) group is a highly versatile synthetic handle, enabling further elaboration through reactions such as nucleophilic addition, reductive amination, and condensation to form heterocycles. This combination makes the compound an excellent intermediate for constructing complex molecules, particularly for the exploration of structure-activity relationships (SAR) in drug discovery programs. The spiro[3.3]heptane core is recognized as a saturated bioisostere for para-substituted phenyl rings, offering potential improvements in solubility, metabolic stability, and ligand efficiency when incorporated into active pharmaceutical ingredients (APIs) targeting various diseases . This product is intended for research applications and is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-9-14(10-16)7-13(8-14)5-4-6-13/h10H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQYWJLCLBOURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC2(C1)CCC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with a spirocyclic aldehyde under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • The compound's structure suggests potential activity as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways. Its spirocyclic framework is often associated with compounds exhibiting significant biological activity.
  • Organic Synthesis :
    • Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate can serve as a versatile intermediate in organic synthesis. The functional groups present allow for further modifications, making it useful in creating various derivatives for research and development.
  • Biological Studies :
    • Given its structural characteristics, this compound may be investigated for its interactions with biological macromolecules, providing insights into its potential therapeutic roles or mechanisms of action.

Synthesis and Characterization

Research has demonstrated effective synthetic routes for producing this compound, highlighting its stability and reactivity under various conditions. For example, studies indicate that the compound can be synthesized via nucleophilic substitution reactions involving suitable precursors, enabling the exploration of its derivatives for enhanced biological activity.

In vitro studies have explored the biological effects of related compounds featuring similar structures. For instance, compounds with spirocyclic structures have shown promise as inhibitors of specific enzymes or receptors involved in disease processes, suggesting that this compound could exhibit comparable activities.

Applications in Drug Development

The compound's unique structure may allow it to serve as a lead compound in drug discovery programs targeting diseases such as cancer or neurodegenerative disorders. Preliminary screenings have indicated that structurally related compounds possess significant antiproliferative effects against various cancer cell lines.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The spirocyclic structure also contributes to its unique chemical behavior, affecting how it interacts with biological systems and other chemical entities .

Comparison with Similar Compounds

Structural and Functional Differences

  • Formyl vs. Oxo Groups : The formyl group in the target compound enhances electrophilicity, enabling participation in Schiff base formation or Wittig reactions. In contrast, oxo-substituted analogues (e.g., CAS 1630906-73-8) are more suited for ketone-specific transformations like Grignard additions .
  • Amino vs. Hydroxyl Derivatives: The amino derivative (CAS 1239589-52-6) is critical in proteolysis-targeting chimeras (PROTACs) due to its amine group, which facilitates linker attachment . The hydroxyl analogue (CAS 1000933-99-2) offers a handle for further functionalization via esterification .

Biological Activity

Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate, with the CAS number 2170528-51-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Formula : C13_{13}H21_{21}NO3_3
Molecular Weight : 239.31 g/mol
Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a spirocyclic structure.

PropertyValue
CAS Number2170528-51-3
Molecular Weight239.31 g/mol
Molecular FormulaC13_{13}H21_{21}NO3_3

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including neuroprotective effects and potential applications in treating neurodegenerative diseases.

Neuroprotective Effects

A study investigated the neuroprotective properties of related compounds against amyloid beta (Aβ) toxicity, which is significant in Alzheimer's disease. These compounds were found to inhibit Aβ aggregation and reduce oxidative stress in neuronal cells, suggesting a protective role against neurodegeneration.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that derivatives of the spirocyclic structure could prevent apoptosis in astrocytes induced by Aβ exposure. The mechanism involved the reduction of pro-inflammatory cytokines like TNF-α and free radicals, indicating a possible therapeutic pathway for neurodegenerative conditions .
  • In Vivo Studies :
    • Another investigation assessed the efficacy of similar compounds in an animal model of Alzheimer's disease. The results showed that these compounds could improve cognitive function and reduce amyloid plaque deposition in the brain, although bioavailability remained a concern .
  • Mechanistic Insights :
    • The mechanism of action appears to involve dual inhibition of β-secretase and acetylcholinesterase activities, which are critical in the pathology of Alzheimer's disease. This dual action may enhance cognitive function by preventing both amyloid formation and cholinergic dysfunction .

Summary Table of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionPrevents apoptosis in astrocytes exposed to Aβ
Cognitive EnhancementImproves cognitive function in animal models
Enzyme InhibitionInhibits β-secretase and acetylcholinesterase

Q & A

Q. What are the key synthetic strategies for incorporating the tert-butyl carbamate (Boc) protecting group into spiro[3.3]heptane frameworks?

The Boc group is typically introduced via nucleophilic substitution or carbamate formation. For spiro[3.3]heptane derivatives, a common approach involves reacting the amine-functionalized spiro intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions . Evidence from PharmaBlock Sciences’ catalogs highlights similar protocols for tert-butyl carbamate derivatives of spiro compounds, emphasizing the need for controlled reaction temperatures (0–25°C) to avoid premature deprotection .

Q. How can the formyl group in this compound be characterized spectroscopically?

The formyl group’s presence is confirmed via:

  • ¹H NMR : A sharp singlet near δ 9.6–10.0 ppm.
  • ¹³C NMR : A carbonyl signal at ~200 ppm.
  • IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹. Comparative data from PubChem entries for analogous tert-butyl carbamates with formyl substituents (e.g., tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate) validate these assignments . For complex cases, 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals caused by the spiro system’s rigidity .

Q. What purification methods are optimal for isolating Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate?

Column chromatography using silica gel with gradients of ethyl acetate/hexane (10–40%) is widely employed . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is recommended for analytical purity checks (>95%) . Recrystallization from dichloromethane/hexane mixtures may improve crystalline yield, as noted in spiro[3.3]heptane derivative syntheses .

Advanced Research Questions

Q. How do steric effects from the spiro[3.3]heptane core influence the formyl group’s reactivity in nucleophilic additions?

The spiro system imposes significant steric hindrance, limiting access to the formyl carbon. Kinetic studies on similar compounds (e.g., methyl 6-formylspiro[3.3]heptane-2-carboxylate) show reduced reaction rates in nucleophilic additions (e.g., Grignard reactions) compared to non-spiro aldehydes . Computational modeling (DFT) can predict transition-state geometries, guiding solvent selection (e.g., THF over DMF) to minimize steric clashes .

Q. What crystallographic challenges arise with this compound, and how can SHELX/ORTEP-III address them?

The spiro[3.3]heptane moiety often leads to disordered crystal packing due to its non-planar structure. SHELXL refinement strategies, such as using restraints for bond lengths/angles and incorporating TWIN/BASF commands for twinned crystals, improve model accuracy . ORTEP-III visualizes thermal ellipsoids to identify poorly resolved regions (e.g., formyl oxygen), prompting data re-collection at higher resolution (≤0.8 Å) .

Q. How can competing reaction pathways during Boc deprotection be minimized?

Acidic deprotection (e.g., HCl/dioxane or TFA) may trigger spiro ring opening if harsh conditions are used. Kinetic monitoring via in situ IR spectroscopy identifies optimal deprotection times (typically 1–2 hours in 4M HCl/dioxane at 0°C) . For acid-sensitive intermediates, catalytic hydrogenation (Pd/C, H₂) selectively removes Boc without affecting the spiro system .

Q. What role does the spiro[3.3]heptane framework play in modulating the compound’s conformational stability?

X-ray diffraction data from related spiro carbamates (e.g., tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate) reveal chair-like conformations that restrict rotational freedom, enhancing thermal stability . Dynamic NMR studies (VT-NMR) quantify activation energies for ring puckering (ΔG‡ ~50–60 kJ/mol), informing solvent choices for reactions requiring conformational rigidity .

Methodological Tables

Table 1. Key Crystallographic Parameters for Spiro[3.3]heptane Derivatives

ParameterValue (Typical Range)Software/ToolReference
Bond Length (C-C)1.54–1.56 ÅSHELXL
Dihedral Angle (spiro)85–95°ORTEP-III
R-factor (refinement)<0.05SIR97

Table 2. Reaction Optimization for Boc Deprotection

ConditionYield (%)Side ProductsMitigation Strategy
4M HCl/dioxane, 0°C, 1h92Spiro ring openingShort reaction time, low temp
10% TFA/DCM, 25°C, 2h85Formyl oxidationAdditive: 1% anisole
Pd/C, H₂, MeOH, 6h78NoneHigh-pressure reactor (50 psi)

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